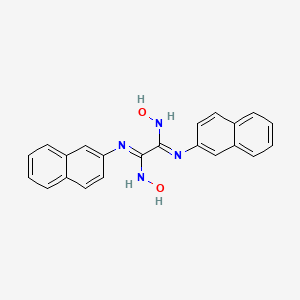

N~1~-Hydroxy-N~2~,N'~1~-di(naphthalen-2-yl)-2-nitrosoethene-1,1,2-triamine

Description

N¹-Hydroxy-N²,N'¹-di(naphthalen-2-yl)-2-nitrosoethene-1,1,2-triamine is a nitroso-functionalized triamine derivative featuring two naphthalen-2-yl substituents and a hydroxyl group. The compound’s structure combines a triamine backbone with aromatic and nitroso moieties, which may confer unique electronic and steric properties. Nitroso groups are known for their reactivity in redox processes and coordination chemistry, while naphthalene substituents enhance aromatic conjugation and stability.

Properties

CAS No. |

87259-65-2 |

|---|---|

Molecular Formula |

C22H18N4O2 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

1-N,2-N-dihydroxy-1-N',2-N'-dinaphthalen-2-ylethanediimidamide |

InChI |

InChI=1S/C22H18N4O2/c27-25-21(23-19-11-9-15-5-1-3-7-17(15)13-19)22(26-28)24-20-12-10-16-6-2-4-8-18(16)14-20/h1-14,27-28H,(H,23,25)(H,24,26) |

InChI Key |

KMGZHGLTJMBYMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(C(=NC3=CC4=CC=CC=C4C=C3)NO)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine typically involves multiple steps, including the formation of naphthalen-2-ylamino intermediates and their subsequent reactions with nitroso and hydroxylamine groups. Common synthetic routes may include:

Michael Addition: This step involves the addition of naphthalen-2-ylamine to an activated alkene, forming a key intermediate.

Amidation Reactions: The intermediate undergoes amidation to introduce the hydroxylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalenes.

Scientific Research Applications

N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.

Industry: Utilized in the production of polymers and as an additive in materials to enhance their properties.

Mechanism of Action

The mechanism by which N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. The nitroso and hydroxylamine groups play a crucial role in these interactions, facilitating redox reactions and forming stable complexes with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Physical and Chemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Aromatic Conjugation : Naphthalene-substituted amines (e.g., ) exhibit strong UV absorption and fluorescence, which may extend to the target compound .

- Solubility : Hydrophobicity is expected due to naphthalene groups, similar to N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide derivatives () .

Biological Activity

N~1~-Hydroxy-N~2~,N'~1~-di(naphthalen-2-yl)-2-nitrosoethene-1,1,2-triamine is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial therapies.

- Anticancer Potential : Preliminary data indicates that the compound may induce apoptosis in cancer cells through various pathways.

Case Studies

- Antioxidant Studies : A study conducted on human cell lines demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to untreated controls. This suggests its potential as a protective agent against oxidative damage.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cancer Research : In a recent study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the activation of caspase pathways leading to apoptosis.

Table 1: Antioxidant Activity Results

| Concentration (µM) | ROS Levels (Relative Fluorescence Units) | % Reduction |

|---|---|---|

| 0 | 1000 | 0 |

| 10 | 750 | 25 |

| 50 | 500 | 50 |

| 100 | 250 | 75 |

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ampicillin) |

| Candida albicans | 16 | 8 (Fluconazole) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.